molecular formula C8H6ClF3N2 B13679871 2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride

Cat. No.: B13679871
M. Wt: 222.59 g/mol
InChI Key: PELPZBYULAYTRQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyridyl ring, and an acetimidoyl chloride moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 3-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide, while oxidation may produce a corresponding acid or ketone.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: The compound may be explored for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The pyridyl ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(2-pyridyl)acetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride is unique due to the presence of the 3-methyl group on the pyridyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-methylpyridin-2-yl)ethanimidoyl chloride

InChI

InChI=1S/C8H6ClF3N2/c1-5-3-2-4-13-6(5)14-7(9)8(10,11)12/h2-4H,1H3

InChI Key

PELPZBYULAYTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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